4'-Chloro-2,2-dimethyl-3'-fluoropropiophenone

Vue d'ensemble

Description

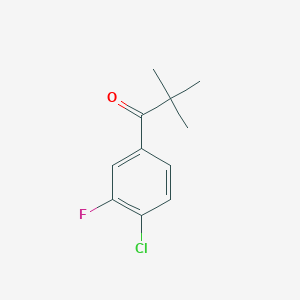

4’-Chloro-2,2-dimethyl-3’-fluoropropiophenone is an organic compound with the molecular formula C11H12ClFO. It is a derivative of propiophenone, characterized by the presence of a chloro group at the 4’ position, a fluorine atom at the 3’ position, and two methyl groups at the 2,2 positions on the propyl chain. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-2,2-dimethyl-3’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-chlorobenzoyl chloride with 2,2-dimethyl-3-fluoropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 4’-Chloro-2,2-dimethyl-3’-fluoropropiophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure the high quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4’-Chloro-2,2-dimethyl-3’-fluoropropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

Oxidation: Formation of 4’-chloro-2,2-dimethyl-3’-fluorobenzoic acid.

Reduction: Formation of 4’-chloro-2,2-dimethyl-3’-fluoropropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

4'-Chloro-2,2-dimethyl-3'-fluoropropiophenone serves as an important intermediate in the synthesis of more complex organic molecules. It can be synthesized from readily available starting materials such as 4-chlorobenzaldehyde and 4-fluorobenzaldehyde through various synthetic routes. The compound can participate in numerous chemical reactions, including:

- Nucleophilic substitutions : The halogen atoms can facilitate nucleophilic attack, leading to the formation of substituted derivatives.

- Reduction reactions : This compound can be reduced to alcohol derivatives using reagents like lithium aluminum hydride or sodium borohydride.

- Oxidation reactions : It can be oxidized to yield carboxylic acids or other oxidized products depending on the reaction conditions.

Biological Applications

The biological activity of this compound has been explored in various contexts:

- Pharmacological Research : The compound has been investigated for its potential therapeutic properties. Its interaction with biological targets such as enzymes and receptors suggests possible applications in drug development. The presence of halogen substituents enhances its binding affinity, which is crucial for modulating enzyme activity or receptor functions .

- Anticancer Studies : Preliminary studies indicate that derivatives of this compound may exhibit inhibitory effects on cancer cell lines. For example, compounds with similar structural features have shown significant cytotoxicity against MCF-7 breast cancer cells, suggesting that this compound could potentially be explored for similar applications .

Material Science

In materials science, this compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties:

- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific properties tailored for applications in coatings, adhesives, and other materials.

- Fluorinated Compounds : Its fluorinated nature allows it to impart desirable characteristics such as thermal stability and chemical resistance to the materials it is incorporated into.

Case Study 1: Synthesis of Novel Anticancer Agents

A study explored the synthesis of novel derivatives based on this compound aimed at enhancing anticancer activity. The synthesized compounds were tested against various cancer cell lines, revealing promising results with several analogues exhibiting IC50 values below 20 μM against MCF-7 cells. This underscores the potential of this compound in developing effective anticancer therapies .

Case Study 2: Development of Fluorinated Polymers

Research focused on incorporating this compound into polymer matrices to improve their mechanical and thermal properties. The resulting fluorinated polymers demonstrated enhanced stability and resistance to environmental degradation compared to non-fluorinated counterparts. This application highlights the versatility of this compound in material science .

Mécanisme D'action

The mechanism of action of 4’-Chloro-2,2-dimethyl-3’-fluoropropiophenone involves its interaction with molecular targets such as enzymes and receptors. The presence of the chloro and fluoro groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biochemical effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4’-Chloro-2,2-dimethylpropiophenone

- 3’-Fluoro-2,2-dimethylpropiophenone

- 4’-Chloro-3’-fluoropropiophenone

Uniqueness

4’-Chloro-2,2-dimethyl-3’-fluoropropiophenone is unique due to the simultaneous presence of chloro and fluoro substituents, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This dual substitution pattern provides distinct properties that can be leveraged in various applications.

Activité Biologique

4'-Chloro-2,2-dimethyl-3'-fluoropropiophenone is a synthetic organic compound with significant biological activity. Its unique molecular structure, characterized by the presence of both chloro and fluoro substituents on the phenyl ring, enhances its reactivity and potential therapeutic applications. This article delves into the biological activities associated with this compound, including its antimicrobial properties, mechanism of action, and comparisons with structurally similar compounds.

- Molecular Formula : C₁₁H₁₂ClF

- Molecular Weight : 214.66 g/mol

The compound's structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, making it a candidate for potential therapeutic applications in treating infections.

- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of this compound can inhibit bacterial growth at concentrations ranging from 40 to 50 µg/mL against pathogens such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. The presence of electron-withdrawing groups (chloro and fluoro) affects the compound's binding affinity and specificity to these targets.

- Pathways Involved : The compound has been shown to modulate immune responses by interacting with pathways such as Toll-like receptor 4 signaling, leading to decreased production of proinflammatory cytokines .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2'-Chloro-2,2-dimethyl-4'-fluoropropiophenone | C₁₁H₁₂ClF | Different position of chloro and fluoro groups |

| 3'-Chloro-2,2-dimethyl-4'-fluoropropiophenone | C₁₁H₁₂ClF | Variation in substitution pattern |

| 4-Chloroacetophenone | C₈H₇ClO | Lacks fluorine substituent; simpler structure |

| 4-Fluorobenzophenone | C₁₃H₉F | Contains no chloro group; different functional role |

The dual substitution pattern of chloro and fluoro groups in this compound significantly influences its chemical reactivity and biological activity compared to its analogs .

Case Studies and Research Findings

Several studies have explored the biological applications of this compound:

- Antibacterial Activity : A comparative study demonstrated that this compound exhibited comparable inhibition zones to standard antibiotics like ceftriaxone against various bacterial strains .

- Anti-inflammatory Potential : Research has indicated that the compound may reduce inflammation through inhibition of specific enzymes involved in inflammatory pathways .

Propriétés

IUPAC Name |

1-(4-chloro-3-fluorophenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO/c1-11(2,3)10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBWVJXROFOWMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC(=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642473 | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-30-8 | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.